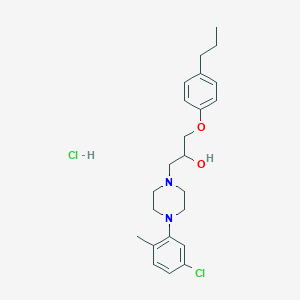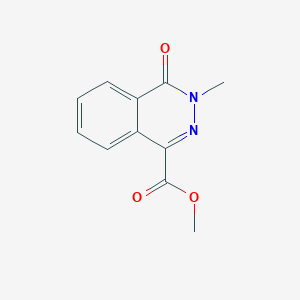
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on synthesizing derivatives of the pyrazolone compound and evaluating their antimicrobial activity. For example, the synthesis of pyrano, pyrido, oxazino, and spiro pyrazole derivatives from 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has shown significant antimicrobial activity against microbial strains like S. aureus, E. coli, and C. albicans. This suggests the compound's potential as a precursor in developing new antimicrobial agents (E. Abdelrahman et al., 2020).
Corrosion Inhibition
Another application involves the compound's use in corrosion inhibition. Pyrazole derivatives have been synthesized and studied for their efficiency in inhibiting corrosion of metal alloys in acidic environments. These compounds act as site-blocking inhibitors, forming protective films on metal surfaces, thereby mitigating corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (S. Mahmoud, 2005).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 3-pyrazolone derivatives, including variants of the discussed compound, has been determined using X-ray diffraction methods. Such studies provide insights into the compound's tautomeric forms and molecular interactions, which are essential for understanding its reactivity and potential applications in material science and drug design (M. Kimura, 1986).
Synthetic Applications
The compound has served as a key precursor in the synthesis of various heterocyclic compounds. These synthetic approaches have led to the development of molecules with potential applications in pharmaceuticals, demonstrating the compound's versatility as a synthetic building block (Viviana Cuartas et al., 2017).
Properties
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTAPFWGUGMHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2600821.png)
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)


![5-((3-bromobenzyl)thio)-2-ethyl-6-isobutyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2600827.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600830.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2600837.png)


